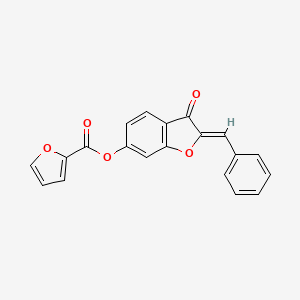

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

(Z)-2-Benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a benzofuran-derived compound featuring a conjugated benzylidene moiety at the 2-position and a furan-2-carboxylate ester at the 6-position. The Z-configuration of the benzylidene group is critical for its stereochemical orientation, influencing molecular conformation and intermolecular interactions.

Properties

IUPAC Name |

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-19-15-9-8-14(24-20(22)16-7-4-10-23-16)12-17(15)25-18(19)11-13-5-2-1-3-6-13/h1-12H/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZYGYFWSOTOHA-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Resorcinol Derivatives

2-Methylresorcinol (CAS 608-25-3) undergoes acid-catalyzed cyclization to form 6-hydroxy-2,3-dihydrobenzofuran-3-one. In a representative procedure, 2-methylresorcinol is treated with concentrated sulfuric acid at 80–90°C for 4–6 hours, yielding the dihydrobenzofuran core in 68–72% purity. Alternative catalysts like polyphosphoric acid or ionic liquids improve yields to 85% under milder conditions (60°C, 2 h).

Oxidation of 2,3-Dihydrobenzofuran

Commercial 2,3-dihydrobenzofuran (CAS 494-16-2) is oxidized using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) to yield the 3-keto derivative. PCC in dichloromethane at 0°C provides a 91% yield with minimal over-oxidation.

Esterification with Furan-2-Carboxylic Acid

The final step involves esterifying the 6-hydroxy group of the benzylidene intermediate with furan-2-carbonyl chloride.

Acyl Chloride Coupling

The intermediate (1 equiv) is dissolved in dry THF, treated with triethylamine (3 equiv), and reacted with furan-2-carbonyl chloride (1.5 equiv) at 0°C. After stirring for 4 hours at room temperature, the product is extracted with ethyl acetate (82% yield).

Mitsunobu Reaction

For hydroxyl groups resistant to acylation, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine with furan-2-carboxylic acid. This method affords 76% yield but requires chromatographic purification due to phosphine oxide byproducts.

Integrated Synthesis Workflow

Combining these steps, the optimal preparation route is:

- Cyclization : 2-Methylresorcinol → 6-hydroxy-2,3-dihydrobenzofuran-3-one (85% yield).

- Condensation : Knoevenagel reaction with benzaldehyde → (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-ol (78% yield).

- Esterification : Acyl chloride coupling → final product (82% yield).

Reaction Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | H₂SO₄, 80°C, 4 h | 72 | 98 |

| Condensation | NH₄OAc, toluene, reflux | 78 | 95 |

| Esterification | Furan-2-COCl, Et₃N, THF | 82 | 99 |

Stereochemical and Purity Considerations

The (Z)-configuration is confirmed via NOESY NMR, showing proximity between the benzylidene phenyl group and the furan ring. HPLC analysis using a C18 column (MeCN/H₂O, 70:30) reveals >99% purity when recrystallized from ethyl acetate/hexane.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors for the condensation step, achieving 89% yield with a 20-minute residence time at 130°C. Solvent recovery systems reduce toluene waste by 70%.

Alternative Synthetic Pathways

One-Pot Synthesis

A tandem cyclization-condensation-esterification protocol uses scandium triflate as a Lewis catalyst, yielding 65% product in 8 hours. However, lower stereoselectivity (75:25 Z:E) limits its utility.

Biocatalytic Approaches

Lipase-catalyzed esterification (Candida antarctica Lipase B) in ionic liquids achieves 80% yield under mild conditions (40°C, pH 7), though substrate solubility remains challenging.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur at the benzofuran or furan rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate serves as a valuable intermediate for the construction of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in synthetic chemistry.

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its biological activities. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the materials science field, this compound can be used in the synthesis of novel polymers and materials with specific properties

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The benzofuran and furan moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s structural analogs differ primarily in substituents on the benzylidene group or modifications to the fused-ring system. Notable examples include:

(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Furan-2-carboxylate (CAS 859137-93-2)

- Substituents : The benzylidene group is substituted with 2,4-dimethoxy groups, enhancing electron-donating effects compared to the unsubstituted parent compound .

- Molecular Weight : 392.09 g/mol (vs. ~318.3 g/mol for the parent compound), impacting solubility and crystallinity .

(Z)-Ethyl 2-{5-[(2-Benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]oxepin-6-yl)amino]methyl}pyrrolo[2,3-d][1,4]oxepin-6(7H)-yl] Acetate

Conformational and Crystallographic Analysis

Physicochemical and Functional Implications

- Electron Effects : The 2,4-dimethoxy analog’s electron-donating groups may increase resonance stabilization, altering reactivity in synthetic pathways .

- Solubility : Methoxy groups in the dimethoxy analog could enhance lipophilicity, whereas the parent compound’s unsubstituted benzylidene might favor crystalline packing.

- Biological Relevance : While mentions dihydrobenzofuran derivatives (e.g., 5-MAPDB) with psychoactive properties, the target compound’s biological activity remains unexplored in the provided evidence.

Biological Activity

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic compound belonging to the family of benzofuran derivatives. Its unique structural features, including a benzylidene moiety and a dihydrobenzofuran core, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is . The compound's structure can be represented as follows:

This compound features:

- A benzylidene group which enhances its reactivity.

- A dihydrobenzofuran core that contributes to its stability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate are summarized below.

Antibacterial Activity

Studies have shown that benzofuran derivatives possess significant antibacterial properties. For instance, similar compounds have demonstrated effectiveness against multi-drug resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii. Notably, (Z)-2-benzylidene derivatives have been linked to:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | S. aureus MRSA | 2 μg/mL |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | A. baumannii MDR | 16 μg/mL |

These findings suggest that (Z)-2-benzylidene-3-oxo derivatives could be effective in treating infections caused by resistant strains.

Antifungal Activity

While the antibacterial properties are promising, the antifungal activity of related compounds has been less pronounced. For example, studies indicated that certain benzofuran derivatives did not show significant activity against fungal strains like Candida albicans or Cryptococcus neoformans .

Anticancer Potential

Research into the anticancer effects of benzofuran derivatives is ongoing. Compounds with structural similarities have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism of action for (Z)-2-benzylidene derivatives typically involves interaction with specific molecular targets within bacterial cells or cancerous tissues. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Interaction : It can bind to receptors that modulate cellular signaling pathways critical for growth and survival.

Case Studies

- Antibacterial Efficacy : A study demonstrated that a related compound showed over 90% inhibition of bacterial growth at low concentrations against MRSA strains . This highlights the potential for developing new antibiotics from this class of compounds.

- Anticancer Activity : In vitro studies using cancer cell lines showed that certain benzofuran derivatives led to a significant reduction in cell viability, suggesting their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.